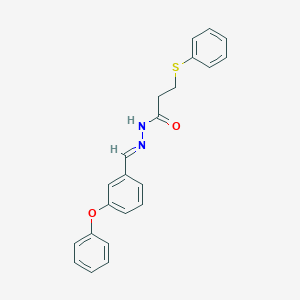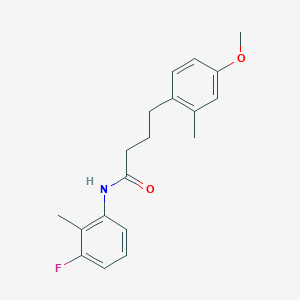![molecular formula C22H24N4O2 B306731 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide, also known as DMQD-Ph, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide in cancer therapy involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy in cancer cells. The mechanism of action of this compound in imaging and sensing involves the interaction of the compound with specific targets, leading to fluorescence emission or colorimetric changes.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. The compound has been found to accumulate in cancer cells, leading to selective cytotoxicity. This compound has also been shown to exhibit good stability and solubility in various solvents.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide offers several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, the compound has some limitations, including its relatively low quantum yield and limited water solubility.
Orientations Futures
There are several future directions for the study of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the use of this compound as a theranostic agent for cancer therapy and imaging. Furthermore, the development of this compound-based sensing probes for detecting specific biomolecules and metal ions is another potential direction for future research. Finally, the study of the mechanism of action of this compound in cancer therapy and imaging is an important area for further investigation.
Méthodes De Synthèse
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide can be synthesized through a multi-step process involving the reaction of quinoline-3-carbohydrazide with ethyl acetoacetate, followed by the reaction of the resulting compound with diethylamine and 4-formylphenylboronic acid. The final product is obtained through the reaction of the intermediate compound with 2-methylbenzaldehyde. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide has been extensively studied for its potential applications in various fields, including cancer therapy, imaging, and sensing. In cancer therapy, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been explored as a potential imaging agent for detecting cancer cells in vivo. In addition, this compound has been used as a sensing probe for detecting metal ions and biomolecules.
Propriétés
Formule moléculaire |
C22H24N4O2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C22H24N4O2/c1-4-26(5-2)18-11-10-17(21(27)13-18)14-23-25-22(28)19-12-16-8-6-7-9-20(16)24-15(19)3/h6-14,23H,4-5H2,1-3H3,(H,25,28)/b17-14+ |
Clé InChI |
WCIUITOKXBLDPR-SAPNQHFASA-N |
SMILES isomérique |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)C2=CC3=CC=CC=C3N=C2C)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=C1 |
SMILES canonique |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC=C3N=C2C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)

